molecular formula C10H11N3O2 B8147267 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-

Cat. No.: B8147267
M. Wt: 205.21 g/mol
InChI Key: ANQYIRMPOYWSSM-QMMMGPOBSA-N
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Description

The compound 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, α-amino-, (S)- (CAS: 149704-62-1) is an L-configuration amino acid derivative featuring a pyrrolo[3,2-c]pyridine scaffold fused to a propanoic acid moiety. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol . It is commercially available with ≥97% purity and is utilized in biochemical research, particularly in studies involving kinase inhibitors and receptor modulators .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYIRMPOYWSSM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1NC=C2C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Cyclization

Starting with 2-bromo-5-methylpyridine (11 ), oxidation with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide (12 ). Subsequent nitration with fuming nitric acid in sulfuric acid produces 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). Treatment with N,N-dimethylformamide dimethyl acetal generates the key intermediate (14 ), which undergoes iron-mediated cyclization in acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ).

Reaction Conditions for Cyclization:

ReagentQuantityTemperatureTimeYield
Iron powder55.7 mmol100°C5 h68%
Acetic acid80 mLReflux--

Suzuki-Miyaura Coupling

The brominated core (15 ) undergoes Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid under microwave irradiation to introduce substituents. Copper(II) acetate and potassium carbonate in 1,4-dioxane facilitate the reaction, yielding 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives (16 ).

Introduction of the Amino Acid Side Chain

Alkylation Strategies

The 3-position of the pyrrolo[3,2-c]pyridine core is functionalized via alkylation. For example, ethyl 3-bromopropionate reacts with the deprotonated nitrogen of the pyrrole ring under phase-transfer conditions (tetrabutylammonium hydrogensulfate, NaOH), forming ethyl 3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoate (3a ). Saponification with aqueous NaOH yields the carboxylic acid (3b ).

Key Alkylation Parameters:

ParameterValue
SolventBenzene/Water
CatalystTetrabutylammonium HS
TemperatureRoom temperature
Reaction Time90 min

Enantioselective Amination

To introduce the (S)-configured amino group, asymmetric synthesis or enzymatic resolution is employed. A reported method involves:

  • Michael Addition : Chiral auxiliaries or organocatalysts facilitate stereoselective addition of ammonia to α,β-unsaturated esters derived from 3b .

  • Enzymatic Resolution : Racemic mixtures are treated with acylases or lipases to preferentially hydrolyze one enantiomer.

Purification and Characterization

Chromatographic Techniques

Final compounds are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. Intermediate 3b exhibits a melting point of 147–148°C and UV λ<sub>max</sub> at 252, 279, and 309 nm.

Spectroscopic Validation

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 8.73 (s, 1H), 7.56 (s, 1H), 7.31 (d, J = 3.3 Hz), 6.74 (d, J = 3.3 Hz).

  • HRMS : m/z calcd. for C<sub>16</sub>H<sub>16</sub>BrN<sub>2</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 363.0344; found: 363.0314.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Suzuki CouplingHigh regioselectivityRequires palladium catalysts60–85%
Phase-Transfer AlkylationMild conditionsLimited to reactive electrophiles50–75%
Enzymatic ResolutionHigh enantiomeric excessScalability challenges30–50%

Industrial Scalability Considerations

While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and safety:

  • Catalyst Recycling : Palladium recovery systems reduce costs in Suzuki reactions.

  • Continuous Flow Reactors : Enhance efficiency in nitration and cyclization steps.

  • Green Solvents : Replacement of benzene with cyclopentyl methyl ether (CPME) improves sustainability .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,2-c]pyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyrrolo[3,2-c]pyridine ring.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine exhibit significant antitumor properties. For instance, a series of compounds synthesized as colchicine-binding site inhibitors showed promising results in inhibiting tumor cell proliferation. Among these, specific derivatives displayed IC50 values ranging from 0.12 to 0.21 μM against cancer cell lines such as HeLa and MCF-7, indicating potent antitumor activity1.

Table 1: Antitumor Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
10tHeLa0.12Inhibition of tubulin polymerization
10tMCF-70.21Disruption of microtubule dynamics

Anti-Diabetic Effects

The compound has also been investigated for its anti-diabetic properties. Research indicates that certain derivatives can enhance insulin sensitivity and glucose uptake in muscle and fat cells. For example, 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine derivatives were shown to increase insulin sensitivity by up to 37.4% in mouse adipocytes2. This suggests potential applications in the treatment of type 2 diabetes and related metabolic disorders.

Table 2: Anti-Diabetic Activity of Pyrrolo[3,4-c]pyridine Derivatives

CompoundActivity Level (%)Target Cells
4-phenoxy-6-methyl7.4 - 37.4Mouse adipocytes

Antiviral Properties

The antiviral potential of pyrrolo[3,4-c]pyridine derivatives has been explored extensively. Certain compounds have demonstrated moderate activity against HIV-1 replication, with some derivatives exhibiting effective inhibitory concentrations (EC50 <10 μM) against multiple strains2. The structure-activity relationship studies revealed that substituents on the pyrrolopyridine scaffold significantly influence antiviral activity.

Table 3: Antiviral Activity Against HIV-1

CompoundEC50 (μM)Target Virus
Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-4-carboxylate1.65HIV-1

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Another significant application lies in the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have been identified as potent FGFR inhibitors with low nanomolar IC50 values3. These compounds have shown efficacy in reducing cancer cell proliferation and inducing apoptosis.

Table 4: FGFR Inhibition Potency

CompoundFGFR TargetIC50 (nM)
Compound 4hFGFR17
Compound 4hFGFR29
Compound 4hFGFR325

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, α-amino-, (S)- (7-Aza-L-tryptophan, CAS: 49758-35-2)
  • Structural Difference : The pyrrolopyridine ring is fused at positions [2,3-b] instead of [3,2-c], altering the spatial arrangement of nitrogen atoms (Figure 1).
  • Biological Role : Acts as a tryptophan analogue, interfering with neurotransmitter synthesis and microbial growth .
  • Safety Profile : Classified with hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
1H-Pyrrolo[3,2-c]quinoline Derivatives
  • Structural Difference: The core scaffold is expanded to a quinoline system (benzene fused to pyrrolopyridine), enabling enhanced π-stacking interactions.
  • Biological Activity : Dual 5-HT₆R/5-HT₃R antagonists with MAO-B inhibitory activity (e.g., compound PZ-1922 ), showing promise in Alzheimer’s disease (AD) models .
  • Key Modification : Chlorine substituents at position 3 of the benzyl fragment enhance 5-HT₆R affinity (Ki = 3 nM) .

Substituent and Functional Group Variations

Carboxylic Acid Derivatives
  • Examples : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a, 95% yield) and 5-chloro derivative (10b, 71% yield) .
Hydrophobic/Hydrophilic Modifications
  • TTK Inhibitors : Compounds with halogen (Cl, Br) or amine substituents on the pyrrolo[3,2-c]pyridine core show enhanced kinase inhibition. Hydrophobic groups (e.g., CH₃) improve membrane permeability .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- is a compound of significant interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that combines both pyrrole and pyridine systems within a propanoic acid context. This configuration allows for distinct interactions with various biological targets, enhancing its relevance in medicinal chemistry.

Chemical Formula: C10H11N3O2
Molecular Weight: 201.22 g/mol

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid has been studied for its interactions with several biological targets:

  • Neurotransmitter Receptors: The compound acts as an antagonist at specific neurotransmitter receptors, including glutamate and GABA receptors. Its ability to cross the blood-brain barrier makes it particularly relevant for neuropharmacological applications.
  • Fibroblast Growth Factor Receptors (FGFRs): Similar compounds have shown inhibitory effects on FGFRs, which are involved in cell proliferation and survival pathways. The inhibition of these receptors may contribute to the compound's anticancer properties.

Anticancer Properties

Research indicates that 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Cell Line IC50 (µM) Effect
Breast Cancer (4T1)1.78Inhibition of proliferation
Ovarian Cancer0.15 - 1.78Antiproliferative activity
Prostate Cancer0.15 - 1.78Selective towards cancer cells

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. Its interactions with neurotransmitter systems suggest utility in treating neurodegenerative diseases, anxiety, and depression.

Pharmacokinetics

The low molecular weight of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that it exhibits good bioavailability and can effectively reach therapeutic concentrations in target tissues.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antiproliferative Activity: A series of pyrrolo[3,2-c]pyridine derivatives were tested against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 0.15 to 1.78 µM across different types of cancers .
  • Neuropharmacological Study: Research focused on the compound's role as a GABA receptor antagonist indicated potential benefits in managing anxiety disorders and neurodegenerative conditions due to its ability to modulate neurotransmitter activity.

Q & A

Q. What are the recommended synthetic routes for (S)-1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, α-amino-?

A robust synthetic approach involves multi-step functionalization of the pyrrolopyridine core. For example:

  • Core formation : Start with a halogenated pyrrolopyridine intermediate (e.g., 5-bromo-7-azaindole analogs) and introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Amino acid incorporation : Use reductive amination or enzymatic resolution to introduce the α-amino propanoic acid moiety. Chiral auxiliaries or asymmetric catalysis may enhance enantiomeric purity .
  • Key reagents : Pd(PPh₃)₄, NaH, and protecting groups (e.g., Boc or Fmoc) to prevent side reactions during coupling steps .

Q. How can the enantiomeric purity of this compound be validated?

  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm. Retention times for (S)- and (R)-enantiomers should be baseline-separated .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly if heavy atoms (e.g., bromine) are present in derivatives .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions for confirmation .

Q. What analytical techniques are critical for structural elucidation?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ring substitution patterns and α-amino proton coupling (e.g., δ 3.8–4.2 ppm for CH₂ groups) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₀H₁₁N₃O₂, exact mass 213.0851) with electrospray ionization (ESI+) .
  • FT-IR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can stability challenges in aqueous solutions be addressed?

  • pH optimization : The compound may undergo hydrolysis or racemization at extreme pH. Buffered solutions (pH 6–8) and low-temperature storage (-20°C) are recommended .
  • Lyophilization : For long-term storage, lyophilize the compound as a trifluoroacetate salt to prevent degradation .
  • Degradation analysis : Use LC-MS to monitor hydrolytic byproducts (e.g., decarboxylation or ring-opening products) under accelerated stability conditions (40°C/75% RH) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Modify the pyrrolopyridine ring (e.g., 5-position halogens, 3-position alkyl groups) and the propanoic acid side chain (e.g., β-methyl or γ-aryl analogs) .
  • Biological assays : Test kinase inhibition (e.g., JAK2 or Aurora kinases) using fluorescence polarization or ATP-binding assays. Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, prioritizing hydrophobic and hydrogen-bonding motifs .

Q. How to resolve contradictions in reported solubility data?

  • Solvent screening : Use a Cheqsol approach to measure equilibrium solubility in DMSO, PBS, and simulated gastric fluid. Note discrepancies due to polymorphic forms .
  • Co-solvent systems : Improve aqueous solubility via PEG-400 or cyclodextrin inclusion complexes, validated by phase-solubility diagrams .
  • Dynamic light scattering (DLS) : Detect aggregation-prone formulations that may skew solubility measurements .

Q. What strategies mitigate byproduct formation during synthesis?

  • Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups for the α-amino moiety to prevent unwanted acylation during coupling reactions .
  • Temperature control : Maintain reactions at 0–5°C during nitration or sulfonation steps to minimize di-substitution byproducts .
  • Purification : Employ reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomeric impurities .

Methodological Notes

  • Safety : Handle intermediates with nitration or sulfonation potential in fume hoods due to explosive or toxic byproduct risks .
  • Data validation : Cross-reference spectral data (NMR, HRMS) with PubChem entries or peer-reviewed syntheses to ensure reproducibility .

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